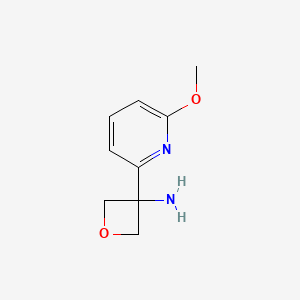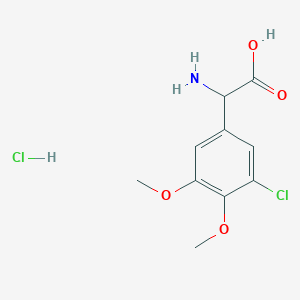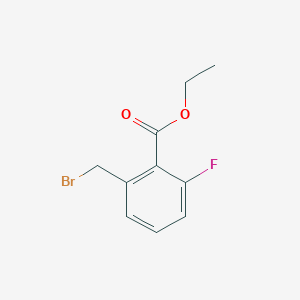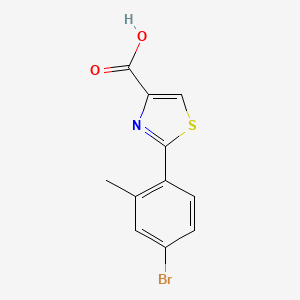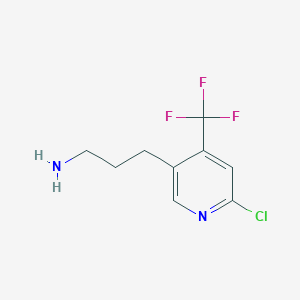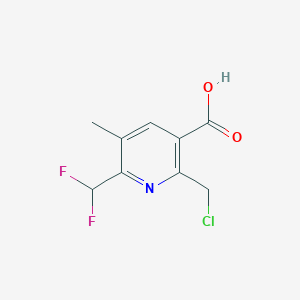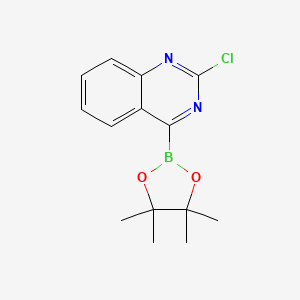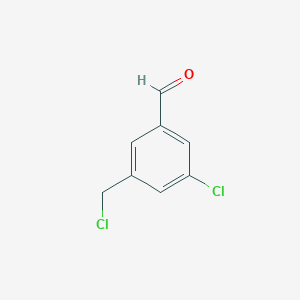
3-Chloro-5-(chloromethyl)benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-5-(chloromethyl)benzaldehyde is an organic compound with the molecular formula C8H7ClO. It is a derivative of benzaldehyde, where the benzene ring is substituted with a chlorine atom at the third position and a chloromethyl group at the fifth position. This compound is a pale yellow liquid with a density of approximately 1.200 g/cm³ .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-Chloro-5-(chloromethyl)benzaldehyde can be synthesized through various methods. One common synthetic route involves the chlorination of 3-methylbenzaldehyde. The reaction typically uses chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) under controlled conditions to achieve the desired substitution .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the chlorination process while minimizing by-products and waste .
Analyse Chemischer Reaktionen
Types of Reactions
3-Chloro-5-(chloromethyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can react with the chloromethyl group under basic conditions.
Major Products Formed
Oxidation: 3-Chloro-5-(chloromethyl)benzoic acid.
Reduction: 3-Chloro-5-(chloromethyl)benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-Chloro-5-(chloromethyl)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds.
Industry: It is used in the production of agrochemicals and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 3-Chloro-5-(chloromethyl)benzaldehyde involves its reactivity as an electrophile due to the presence of the aldehyde and chloromethyl groups. These functional groups can participate in various chemical reactions, such as nucleophilic addition and substitution, which are fundamental in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzaldehyde: The parent compound, which lacks the chlorine and chloromethyl substitutions.
3-Chlorobenzaldehyde: Similar structure but lacks the chloromethyl group.
5-(Chloromethyl)-2-hydroxybenzaldehyde: Contains a hydroxyl group instead of a chlorine atom at the second position.
Uniqueness
3-Chloro-5-(chloromethyl)benzaldehyde is unique due to the presence of both chlorine and chloromethyl groups on the benzene ring. This dual substitution pattern imparts distinct reactivity and makes it a valuable intermediate in the synthesis of various organic compounds .
Eigenschaften
Molekularformel |
C8H6Cl2O |
|---|---|
Molekulargewicht |
189.04 g/mol |
IUPAC-Name |
3-chloro-5-(chloromethyl)benzaldehyde |
InChI |
InChI=1S/C8H6Cl2O/c9-4-6-1-7(5-11)3-8(10)2-6/h1-3,5H,4H2 |
InChI-Schlüssel |
YSCPVZDXUBPJOH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C=C1C=O)Cl)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Chloro-1h-pyrazolo[3,4-d]pyrimidine-3-carbonitrile](/img/structure/B14853467.png)


![ethyl 3-[[3-(hexoxycarbonylamino)-4-[[2-[4-(N-hexoxycarbonylcarbamimidoyl)anilino]acetyl]-methylamino]benzoyl]-pyridin-2-ylamino]propanoate](/img/structure/B14853482.png)
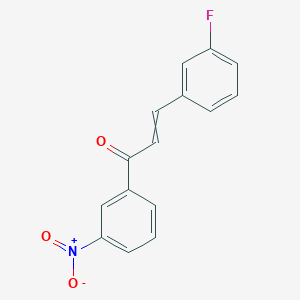
![1-[2-(Chloromethyl)-6-(trifluoromethyl)pyridin-4-YL]ethanone](/img/structure/B14853510.png)

